Cnidilin

Description

This compound has been reported in Peucedanum japonicum, Glehnia littoralis, and other organisms with data available.

from roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan; structure in first source

Structure

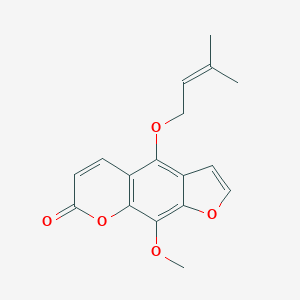

2D Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOCYLWULORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-22-2 | |

| Record name | Cnidilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNIDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Cnidilin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidilin, a coumarin compound isolated from the roots of Angelica dahurica, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroactive effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. While direct research on this compound is limited, this document synthesizes available data and extrapolates potential mechanisms based on studies of structurally related compounds and extracts from its natural source. The primary anti-inflammatory action of this compound is proposed to be the inhibition of nitric oxide (NO) production through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is likely mediated via the downregulation of the NF-κB and MAPK signaling pathways. Evidence for its anticancer and GABA-A receptor ligand activities is noted in the literature, but detailed mechanistic studies and quantitative data are not extensively available. This guide presents the putative signaling pathways, summarizes the limited quantitative data, and provides detailed experimental protocols relevant to the study of this compound's bioactivities.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory pathways, particularly those involved in the production of inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

This compound is reported to be an inhibitor of nitric oxide (NO) production.[1] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effect of this compound on NO production is likely a central aspect of its anti-inflammatory activity.

Downregulation of iNOS and COX-2 Expression

The reduction in NO production is likely due to the downregulation of iNOS expression at the transcriptional and translational levels. Additionally, compounds structurally similar to this compound and extracts from Angelica dahurica have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2]

Modulation of NF-κB Signaling Pathway

The expression of both iNOS and COX-2 is heavily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2). Extracts from Angelica dahurica have been shown to inhibit NF-κB translocation to the nucleus.[2] It is therefore highly probable that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

Cnidilin: A Technical Guide to Natural Sources and Isolation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidilin, a furanocoumarin found in select medicinal plants, is gaining attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, it outlines comprehensive experimental protocols for the extraction, isolation, and purification of this compound, based on established methodologies for similar coumarin compounds. Quantitative data on this compound content in its primary sources are presented in tabular format for clear comparison. Additionally, this guide explores the potential signaling pathways modulated by structurally related compounds, offering insights into this compound's mechanism of action and paving the way for future research and drug development.

Natural Sources of this compound

This compound has been identified as a natural constituent in several plant species, primarily within the Apiaceae family. The most significant and well-documented sources are:

-

Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. ex Franch. & Sav. , commonly known as Bai Zhi in traditional Chinese medicine. The roots of this plant are a primary source of this compound.

-

Cnidium monnieri (L.) Cusson , a traditional Chinese medicine also known as She Chuang Zi. The fruits of this plant contain a variety of coumarins, including this compound.[1]

While present in both, quantitative analysis has revealed a significant concentration of this compound in the roots of Angelica dahurica.

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the plant source, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in its primary natural source.

| Plant Species | Plant Part | This compound Content (µg/g of dried material) | Analytical Method | Reference |

| Angelica dahurica | Root (Radix Angelicae Dahuricae) | 782.6 | HPLC | [2] |

Experimental Protocols for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively published, a robust methodology can be inferred from established procedures for isolating other coumarins from Angelica dahurica and Cnidium monnieri. The following is a comprehensive, multi-step protocol for the extraction, isolation, and purification of this compound.

Extraction of Crude Coumarins

Objective: To extract a crude mixture of coumarins, including this compound, from the plant material.

Methodology:

-

Plant Material Preparation: Air-dried and powdered roots of Angelica dahurica or fruits of Cnidium monnieri are used as the starting material.

-

Solvent Extraction:

-

The powdered plant material is extracted with 95% ethanol or methanol at room temperature with continuous stirring for 24-48 hours. The extraction is typically repeated 2-3 times to ensure maximum yield.

-

Alternatively, Soxhlet extraction or ultrasonication-assisted extraction can be employed to improve efficiency and reduce extraction time.

-

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation by Silica Gel Column Chromatography

Objective: To separate the crude extract into fractions to isolate this compound.

Methodology:

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: A gradient elution is performed using a solvent system of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm). Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled together.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To purify this compound to a high degree from the enriched fractions obtained from column chromatography.

Methodology:

-

Instrumentation: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A common mobile phase for coumarin separation is a gradient of methanol and water or acetonitrile and water.[2] Based on a published method for this compound analysis, a mobile phase of methanol and water (e.g., 60:40 v/v) at a flow rate of approximately 2-5 mL/min can be effective.[2]

-

Sample Injection: The pooled and concentrated fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system.

-

Fraction Collection: The elution is monitored using a UV detector at a wavelength of approximately 320-330 nm. The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC, with reported purities reaching over 98%.[2] The structure can be further elucidated and confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on structurally similar compounds isolated from the same plant family provides valuable insights into its potential mechanisms of action. Cnidilide, a phthalide from Cnidium officinale, has been shown to exert anti-inflammatory effects by inactivating the AP-1 and NF-κB signaling pathways.[3] Specifically, cnidilide was found to suppress the phosphorylation of p38 MAPK and JNK.[3] Given the structural and source similarities, it is plausible that this compound may also exhibit anti-inflammatory properties through the modulation of these key inflammatory pathways.

Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its development as a therapeutic agent.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Postulated Anti-Inflammatory Signaling Pathway

References

- 1. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker cilnidipine in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cnidilide, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Bioactive Compounds from Cnidium Species and Related Phytochemicals

Disclaimer: The initial query for "Cnidilin" has led to an exploration of several bioactive compounds. While this compound is a known coumarin found in Cnidium species, the available scientific literature with detailed experimental data on its biological activities is limited.[1][2] In contrast, "Cnidilide," an alkylphthalide from Cnidium officinale, is more extensively studied for its anti-inflammatory properties. Furthermore, due to the potential for name confusion and the relevance to researchers interested in pharmacologically active natural products, this guide also includes a comprehensive overview of Nitidine chloride, a well-researched alkaloid with potent anti-cancer activities that is sometimes associated with plants from the same region. This guide will clearly delineate the information available for each of these distinct compounds to provide a comprehensive and accurate resource.

This compound

This compound (CAS No. 14348-22-2) is a coumarin that has been identified in plants of the Cnidium genus, such as Cnidium dubium.[1][2] While it is available as a reference standard for research and development purposes, in-depth public-domain data on its specific biological activities, mechanisms of action, and quantitative potency is not as readily available as for other compounds from this genus. Researchers interested in the specific activities of this compound would likely need to perform initial screening and detailed mechanistic studies.

Cnidilide: Anti-inflammatory Activity

Cnidilide is an alkylphthalide isolated from the rhizome of Cnidium officinale, a plant used in traditional medicine for its anti-inflammatory effects.[3][4] Extensive research has elucidated its potent anti-inflammatory properties and the underlying molecular mechanisms.

Mechanism of Action

Cnidilide exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in macrophages.[3] Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that Cnidilide significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[3]

The regulatory effects of Cnidilide are mediated through the inhibition of major inflammatory signaling pathways:

-

NF-κB Pathway: Cnidilide attenuates the transcriptional activity of Nuclear Factor-kappa B (NF-κB) by reducing the phosphorylation of the p65 subunit, a key event in NF-κB activation.[3]

-

AP-1 Pathway: It also inhibits the transcriptional activity of Activator Protein-1 (AP-1) by suppressing the phosphorylation and subsequent nuclear translocation of c-Fos and c-Jun.[3]

-

MAPK Pathway: Cnidilide's mechanism involves the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) phosphorylation. However, it does not appear to affect the Extracellular signal-Regulated Kinase (ERK) pathway.[3]

Quantitative Data: Anti-inflammatory Activity of Compounds from Cnidium officinale

The following table summarizes the inhibitory concentrations (IC50) of various compounds isolated from Cnidium officinale on NO production in LPS-stimulated RAW 264.7 macrophage cells.

| Compound | IC50 (µM) for NO Inhibition | Reference |

| Falcarindiol | 4.31 ± 5.22 | [5] |

| Compound 7 (unspecified) | 5.1 | [6] |

| Compound 13 (unspecified) | 24.5 | [6] |

| Compound 14 (unspecified) | 27.8 | [6] |

| Ligustilidiol | 72.78 ± 5.13 | [5] |

| 6-hydroxy-7-methoxydihydroligustilide | 152.95 ± 4.23 | [5] |

| Senkyunolide H | 173.42 ± 3.22 | [5] |

Experimental Protocols

This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Complete RPMI medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid)

-

Sodium nitrite (for standard curve)

-

96-well and 24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL (1 mL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the test compound (e.g., Cnidilide) for 2 hours.[8] A vehicle control should be included.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1-2 µg/mL) for 18-24 hours.[8]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-30 minutes.[8][9]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[8][9]

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

This protocol is for detecting the phosphorylation of the p65 subunit of NF-κB, a marker of its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) and total p65.

Visualization of Signaling Pathway

Caption: Anti-inflammatory signaling pathway of Cnidilide.

Nitidine Chloride: Anti-cancer Activity

Nitidine chloride (NC) is a quaternary ammonium alkaloid that has demonstrated significant anti-tumor activity across a variety of malignancies.[10][11] Its anti-cancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[10]

Mechanism of Action

Nitidine chloride's anti-cancer properties stem from its ability to modulate multiple critical signaling pathways:

-

Induction of Apoptosis: NC promotes apoptosis by upregulating pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[12]

-

Cell Cycle Arrest: It can induce cell cycle arrest, for instance, at the G2/M phase in breast cancer cells, which is associated with increased levels of p53 and p21 proteins.[12]

-

Inhibition of Signaling Pathways: NC has been shown to inhibit several pro-survival and metastatic signaling pathways, including:

-

PI3K/Akt Pathway: NC-induced apoptosis can be dependent on the inhibition of the PI3K/Akt pathway.[12]

-

ERK Pathway: In renal cancer, NC suppresses cell proliferation and induces apoptosis partly through the inhibition of the ERK signaling pathway.[13]

-

Hippo Pathway: In non-small cell lung cancer, NC exerts its anti-cancer activity by activating the Hippo signaling pathway.[14]

-

STAT3 Pathway: NC can act as a STAT3 inhibitor, repressing its activation and downstream targets.[11]

-

Quantitative Data: Anti-cancer Activity of Nitidine Chloride

The following table summarizes the IC50 values of Nitidine chloride against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | ~4 | 48 | [15] |

| H1975 | Non-small cell lung cancer | ~14 | 48 | [15] |

| U87 | Glioblastoma | 5.0 - 7.5 | 48 | [16] |

| LN18 | Glioblastoma | 5.0 - 7.5 | 48 | [16] |

| A2780 | Ovarian cancer | 2.831 | 48 | [17] |

| SKOV3 | Ovarian cancer | 4.839 | 48 | [17] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of medium and allow them to adhere overnight.[18]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Nitidine chloride) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.[18][19]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Incubation: Incubate the plate for an additional 4 hours at 37°C or overnight at room temperature in the dark.[18][19]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

A general protocol for assessing the levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

As listed in section 2.3.2.

-

Primary antibodies for target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, p21, p-Akt, Akt, p-ERK, ERK).

Procedure:

-

Sample Preparation: Prepare cell lysates from treated and untreated cells as described in section 2.3.2.

-

Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-4 from section 2.3.2.

-

Blocking and Antibody Incubation: Block the membrane and incubate with specific primary antibodies against the proteins of interest.

-

Detection and Analysis: Proceed with washing, secondary antibody incubation, detection, and analysis as outlined in section 2.3.2.

Visualization of Signaling Pathway

Caption: Pro-apoptotic signaling pathway of Nitidine Chloride.

References

- 1. CAS 14348-22-2 | this compound [phytopurify.com]

- 2. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cnidilide, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Response of Cnidium officinale Makino Plants to Heat Stress and Selection of Superior Clones Using Morphological and Molecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor functions and mechanisms of nitidine chloride in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitidine chloride suppresses NEDD4 expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitidine chloride induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitidine chloride possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitidine chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. chondrex.com [chondrex.com]

Cnidilin: A Comprehensive Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidilin, an alkylphthalide isolated from the rhizome of Cnidium officinale, has garnered significant attention for its potential as a potent anti-inflammatory agent. Traditionally used in oriental medicine for its antispasmodic and sedative effects, recent scientific investigations have elucidated the molecular mechanisms underlying its ability to modulate inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory activities of this compound, focusing on its impact on key signaling pathways, its inhibition of pro-inflammatory mediators, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to attenuate the transcriptional activity of NF-κB. This is achieved through a reduction in the phosphorylation of the p65 subunit, a critical step for its activation, though it does not appear to affect its translocation to the nucleus[1].

MAPK Signaling Pathway

The MAPK pathway, including p38 MAPK and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. This compound demonstrates a concentration-dependent suppression of the phosphorylation of both p38 MAPK and JNK in LPS-stimulated macrophages[1]. By inhibiting the activation of these kinases, this compound effectively dampens the downstream signaling that leads to the expression of inflammatory genes. Notably, this compound does not appear to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), another key component of the MAPK pathway[1].

The inhibition of the NF-κB and MAPK pathways by this compound leads to a significant reduction in the expression and production of several key pro-inflammatory molecules.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators.

| Concentration | Inhibition of Nitric Oxide (NO) Production | Reference |

| Various | Dose-dependent inhibition | [1] |

| Concentration | Inhibition of Prostaglandin E2 (PGE2) Production | Reference |

| Various | Dose-dependent inhibition | [1] |

| Concentration | Inhibition of Interleukin-1β (IL-1β) Production | Reference |

| Various | Dose-dependent inhibition | [1] |

| Concentration | Inhibition of Interleukin-6 (IL-6) Production | Reference |

| Various | Dose-dependent inhibition | [1] |

| Concentration | Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | Reference |

| Various | Dose-dependent inhibition | [1] |

Note: Specific IC50 values and percentage inhibition at discrete concentrations are described as dose-dependent in the primary literature but are not presented in a tabular format.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for assessing the anti-inflammatory effects of compounds like this compound.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure for inducing an inflammatory response in macrophage cells, which serves as a model for in vitro screening of anti-inflammatory agents.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for approximately 80% confluency at the time of treatment.

-

-

Treatment and Stimulation:

-

Once cells have adhered, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO production assays).

-

Western Blot Analysis for Phosphorylated MAPK and NF-κB p65

This protocol describes the detection of phosphorylated (activated) forms of key signaling proteins.

-

Protein Extraction:

-

After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK, JNK, and p65 NF-κB overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the results to the total protein levels of p38, JNK, p65, or a housekeeping protein like β-actin.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection:

-

Co-transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites and a β-galactosidase expression vector (for normalization of transfection efficiency).

-

Allow the cells to recover and express the plasmids for 24-48 hours.

-

-

Treatment and Lysis:

-

Treat the transfected cells with this compound and/or LPS as described in the LPS-induced inflammation protocol.

-

After the incubation period, lyse the cells using a reporter lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add a luciferase substrate to the cell lysates.

-

Measure the resulting luminescence using a luminometer.

-

Measure β-galactosidase activity to normalize the luciferase activity.

-

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Model:

-

Use male ICR mice (or a similar strain) weighing 20-25g.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Treatment and Induction of Edema:

-

Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

-

After a set period (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each mouse.

-

-

Measurement of Paw Edema:

-

Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion

This compound has demonstrated significant anti-inflammatory potential through its targeted inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the production of a wide range of pro-inflammatory mediators in a dose-dependent manner highlights its promise as a therapeutic candidate for inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and related compounds as novel anti-inflammatory agents. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Neuroprotective Effects of Cnidilin: A Technical Whitepaper for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidilin is a naturally occurring furanocoumarin found in various plants, most notably in the root of Angelica dahurica.[1] Traditional medicine has long utilized extracts of Angelica dahurica for a variety of ailments, and modern scientific inquiry has begun to validate its therapeutic potential, including its neuroprotective properties.[2] While direct and extensive research on isolated this compound is still emerging, studies on Angelica dahurica extracts and the broader class of coumarin derivatives provide compelling evidence for its potential as a neuroprotective agent. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, drawing from data on related compounds and extracts to provide a comprehensive overview for researchers and drug development professionals.

Pharmacokinetics and Brain Penetrance

A critical attribute for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Studies have shown that this compound exhibits medium permeability in in vitro models, suggesting it can penetrate the central nervous system to exert its effects. This inherent bioavailability in the brain makes this compound a promising candidate for further investigation in the context of neurological disorders.

Core Neuroprotective Mechanisms

Based on studies of Angelica dahurica extracts and other coumarin derivatives, the neuroprotective effects of this compound are likely multifactorial, targeting key pathological processes in neurodegeneration. These mechanisms include anti-inflammatory action, reduction of oxidative stress, and inhibition of apoptosis.

Anti-Inflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in a host of neurodegenerative diseases.[3] Extracts from Angelica dahurica, containing this compound, have demonstrated significant anti-inflammatory properties. These extracts have been shown to reduce the production of pro-inflammatory mediators in activated microglial cells.[4] This suggests that this compound may contribute to neuroprotection by dampening the inflammatory cascade in the brain.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leads to cellular damage and is a common pathway in neuronal cell death.[5] Furanocoumarins isolated from Angelica dahurica have been shown to possess antioxidant properties, including the ability to reduce intracellular ROS accumulation.[6] This antioxidant capacity is a cornerstone of the neuroprotective potential attributed to compounds within this class.

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, its dysregulation can lead to excessive neuronal loss in neurodegenerative conditions. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of this process.[7][8] Coumarin derivatives have been shown to exert neuroprotective effects by modulating the ratio of these proteins and reducing the activity of executioner caspases, such as caspase-3.[9][10]

Quantitative Data on Neuroprotective Activities

While specific quantitative data for pure this compound is limited, studies on Angelica dahurica extracts and its constituent furanocoumarins provide valuable insights.

| Bioactive Material | Assay/Model | Key Findings | Reference |

| Angelica dahurica Extract | LPS-activated microglia | Inhibition of pro-inflammatory mediator release. | [4] |

| Furanocoumarins from A. dahurica | H2O2-induced cell death in HepG2 cells | Attenuated reactive oxygen species (ROS) formation. | [6] |

| Furanocoumarins from A. dahurica | Acetylcholinesterase (AChE) Inhibition | Dose-dependent inhibition of AChE activity. | [11] |

Key Signaling Pathways

Based on the activities of related coumarin derivatives, several signaling pathways are likely involved in the neuroprotective effects of this compound.

TRKB-CREB-BDNF Pathway

The Brain-Derived Neurotrophic Factor (BDNF) signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity. Some coumarin derivatives have been shown to activate the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. This activation leads to the phosphorylation of cAMP response element-binding protein (CREB), which in turn promotes the expression of BDNF and anti-apoptotic proteins like Bcl-2.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. Some coumarin derivatives are known to activate this protective pathway.

Experimental Protocols

The following are generalized protocols based on methodologies used to assess the neuroprotective effects of plant extracts and coumarin derivatives. These can be adapted for the specific investigation of this compound.

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).

Workflow:

Detailed Steps:

-

Cell Culture: Culture SH-SY5Y or PC12 cells in appropriate media and conditions until they reach 70-80% confluency.

-

Plating: Seed the cells into 96-well plates for viability assays or larger plates for protein and RNA analysis.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 2-24 hours).

-

Induction of Damage: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a concentration known to induce significant cell death.

-

Incubation: Incubate the cells for a further 24 hours.

-

Analysis:

-

Cell Viability: Perform an MTT or similar assay to quantify the percentage of viable cells.

-

Apoptosis: Measure the activity of caspase-3 using a colorimetric or fluorometric assay kit.

-

Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.

Protocol: The assay is typically performed in a 96-well plate format using a modified Ellman's method.

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Incubation: In each well, combine the AChE enzyme solution with various concentrations of this compound or a standard inhibitor (e.g., galantamine).

-

Reaction Initiation: Add ATCI and DTNB to start the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound.

-

Measurement: Measure the absorbance of the yellow product at regular intervals using a microplate reader.

-

Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising candidate for further neuroprotective drug development. Its ability to cross the blood-brain barrier, coupled with the known anti-inflammatory, antioxidant, and anti-apoptotic properties of its parent plant extract and related coumarin compounds, provides a solid foundation for more focused research.

Future studies should prioritize the following:

-

In-depth in vitro studies using pure this compound to quantify its neuroprotective effects and elucidate the specific signaling pathways involved in neuronal cell lines.

-

In vivo studies in animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, or ischemic stroke) to assess the therapeutic efficacy of this compound.

-

Target identification studies to pinpoint the direct molecular targets of this compound within neuronal cells.

References

- 1. Furanocoumarins from the root of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin derivatives protect against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Furanocoumarins from the Roots of Angelica dahurica with Inhibitory Activity against Intracellular Reactive Oxygen Species Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of Cnidium officinale and its Bioactive Constituents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidium officinale Makino (CO), a perennial plant from the family Umbelliferae, has a long history of use in traditional Eastern medicine.[1][2] Modern scientific inquiry has begun to validate its therapeutic applications, particularly in oncology. Extracts from the rhizome of CO have demonstrated significant anticancer properties, attributed to a rich composition of bioactive molecules, including phthalides like cnidilide, senkyunolide, and ligustilide, as well as polyacetylenes such as falcarindiol.[1][3]

This technical whitepaper provides an in-depth overview of the anticancer properties of Cnidium officinale and its key constituents. It consolidates the current understanding of their mechanisms of action, details the signaling pathways they modulate, and presents quantitative data from preclinical studies. Furthermore, this guide furnishes detailed experimental protocols for key assays to facilitate the replication and expansion of this vital research.

Quantitative Data on Anticancer Activity

The cytotoxic effects of Cnidium officinale and its components have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological function, is a key metric.

Table 1: In Vitro Cytotoxicity (IC50) of Cnidium officinale Constituents

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |

|---|---|---|---|---|

| Senkyunolide A | HT-29 | Human Colorectal Carcinoma | 10.4 µM | [4] |

| Senkyunolide A | CCD-18Co | Normal Human Colon Fibroblasts | 20.95 µM | [4] |

| Falcarindiol | RAW 264.7 | Murine Macrophage (for anti-inflammatory activity) | 4.31 ± 5.22 µM |[3] |

Note: Data specifically using the term "Cnidilin" is scarce in peer-reviewed literature; the data presented pertains to the major, identified bioactive compounds of Cnidium officinale.

Mechanisms of Anticancer Action

The anticancer effects of Cnidium officinale extracts are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies on human colorectal (HT-29) and liver (HepG2) cancer cells show that Cnidium officinale extract triggers apoptosis through the intrinsic, p53-dependent pathway.[1][5]

-

Upregulation of Pro-Apoptotic Proteins: Treatment with the extract leads to a dose-dependent increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[2][5]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is significantly reduced, thereby increasing the critical Bax/Bcl-2 ratio which favors apoptosis.[1][5]

-

Caspase Activation: The activation of p53 initiates a cascade of events culminating in the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[1][5]

One of the major bioactive components, Z-Ligustilide, has been shown to induce caspase-dependent apoptosis in hypoxic oral cancer cells by activating ER-stress signaling, which leads to an accumulation of the oncoprotein c-Myc.[6][7]

Cell Cycle Arrest

Cnidium officinale extract effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G1/S transition phase.[2][5] This mechanism prevents the cells from entering the S phase, where DNA replication occurs.

-

Modulation of G1/S Checkpoint Proteins: The arrest is mediated by the downregulation of key cell cycle proteins Cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1][5] The Cyclin D1/CDK4 complex is crucial for phosphorylating the retinoblastoma (Rb) protein, a necessary step for cells to progress past the G1 checkpoint.

-

Role of p21: The extract also increases the expression of p21, a cyclin-dependent kinase inhibitor, which further enforces the G1 arrest.[2][5]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by Cnidium officinale and a typical workflow for its evaluation.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices cited in the literature for evaluating anticancer compounds.[8][9][10]

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HepG2) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the Cnidium officinale extract or isolated compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated (vehicle control) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[8]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at predetermined concentrations (e.g., near the IC50 value) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[13] FITC fluorescence (early apoptosis) is detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) is detected in the FL2 channel.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Following treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight by applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[15]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, Cyclin D1, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This model assesses the anticancer efficacy of a compound in a living organism.

-

Animal Model: Use 5-6 week old immunocompromised mice (e.g., BALB/c nude mice). Allow them to acclimate for at least one week.[17]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 3x10⁶ HT-29 cells in 100 µL of sterile PBS or medium) into the flank of each mouse.[17]

-

Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]

-

Treatment Administration: Administer the test compound (dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle alone.

-

Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., every 2-3 days) throughout the study. Body weight is a key indicator of systemic toxicity.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage to determine the efficacy of the treatment. Tissues can be collected for further histological or molecular analysis.

Conclusion

The available evidence strongly indicates that extracts from Cnidium officinale and its purified bioactive components, such as Senkyunolide A and Z-Ligustilide, possess significant anticancer properties. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines is well-documented, primarily through the modulation of the p53 pathway and key cell cycle regulators. While the term "this compound" itself is not prevalent in the literature, the collective activity of the plant's constituents presents a compelling case for further investigation. Future research should focus on the systematic in vivo evaluation of these compounds, exploring their pharmacokinetic and pharmacodynamic profiles, and elucidating their effects on additional oncogenic signaling pathways to fully realize their potential as novel cancer therapeutics.

References

- 1. Cnidium officinale Makino extract induces apoptosis through activation of caspase-3 and p53 in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti cancer effects of Cnidium officinale Makino extract mediated through apoptosis and cell cycle arrest in the HT-29 human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells [frontiersin.org]

- 7. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Annexin V Staining Protocol [bdbiosciences.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Profile of Cnidilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidilin, a naturally occurring furanocoumarin isolated from medicinal plants such as Angelica dahurica and Cnidium monnieri, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its neuropharmacological, anti-inflammatory, and antiplatelet activities. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key concepts to serve as a resource for researchers in pharmacology and drug development. While the full pharmacological landscape of this compound is still under investigation, this guide consolidates the existing scientific literature to facilitate further research and development efforts.

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is structurally characterized by a furan ring fused with coumarin. Found in traditional medicinal herbs, this compound has been identified as a bioactive constituent with potential pharmacological effects. Notably, it has been reported to exhibit activity as a ligand for the GABAA receptor, an inhibitor of nitric oxide (NO) production, and to possess antiplatelet properties[1]. Furthermore, its ability to cross the blood-brain barrier suggests its potential for treating central nervous system (CNS) disorders[2][3]. This guide aims to provide a detailed technical overview of the known pharmacological properties of this compound.

Pharmacokinetics and Blood-Brain Barrier Permeability

A key aspect of this compound's pharmacological profile is its ability to penetrate the central nervous system. In vivo and in vitro studies have demonstrated its capacity to cross the blood-brain barrier (BBB).

In Vivo Pharmacokinetic Parameters in Mice

A study in mice following oral administration of a Radix Angelicae Dahuricae extract (800 mg/kg) provided the following pharmacokinetic parameters for this compound[2][3]:

| Parameter | Plasma | Brain |

| AUC(0-t) | 636.98 µg·h/L | 1145.83 ng·h/g |

| T1/2 | 0.97 h | 0.99 h |

AUC(0-t): Area under the concentration-time curve from time zero to the last measurable concentration. T1/2: Half-life.

In Vitro Blood-Brain Barrier Permeability

The permeability of this compound across the BBB was assessed using a Madin-Darby Canine Kidney (MDCK)-MDR1 cell model, which is a common in vitro model for predicting BBB penetration. The study revealed medium permeability for this compound with a P-gp-mediated efflux ratio of 0.82[2][3]. This suggests that while this compound can cross the BBB, its transport may be partially limited by the P-glycoprotein efflux pump.

Experimental Protocols

-

Animal Model: Mice were orally administered an 800 mg/kg dose of Radix Angelicae Dahuricae extract.

-

Sample Collection: Blood and brain tissue samples were collected at various time points post-administration.

-

Sample Preparation: Biosamples were prepared using acetonitrile precipitation.

-

Analytical Method: An HPLC-MS/MS method was used for the simultaneous determination of imperatorin, isoimperatorin, and this compound. Separation was achieved on an XDB-C18 column with gradient elution.

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the pharmacokinetic parameters[2][3].

Figure 1: Pharmacokinetic pathway of this compound in mice.

-

Cell Model: Madin-Darby Canine Kidney cells transfected with the human multidrug resistance gene 1 (MDCKII-MDR1) were used.

-

Assay: The transport of this compound across the polarized cell monolayer was measured in both the apical-to-basolateral and basolateral-to-apical directions.

-

Analysis: The apparent permeability coefficient (Papp) was calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) was determined to assess the involvement of P-glycoprotein-mediated efflux[2][3].

Neuropharmacology: GABAA Receptor Modulation

This compound has been identified as a modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Potentiation of GABA-Induced Chloride Current

In a study utilizing a two-microelectrode voltage-clamp assay on Xenopus laevis oocytes expressing GABAA receptors, this compound was found to potentiate the GABA-induced chloride current. At a concentration of 300 µM, this compound enhanced the current by 204.5% ± 33.2%[3]. This positive allosteric modulation suggests that this compound may enhance the inhibitory effects of GABA in the CNS.

Experimental Protocol: Two-Microelectrode Voltage-Clamp Assay

-

Expression System: Xenopus laevis oocytes were injected with cRNA encoding for the subunits of the GABAA receptor.

-

Electrophysiology: The oocytes were voltage-clamped, and the chloride current was measured in response to the application of GABA in the presence and absence of this compound.

-

Data Analysis: The potentiation of the GABA-induced current by this compound was calculated as the percentage increase in current amplitude compared to the response to GABA alone[3].

Figure 2: this compound's modulatory effect on the GABAA receptor.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound has been reported to be an inhibitor of nitric oxide (NO) production[1]. NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions.

Quantitative data (e.g., IC50 values) for the inhibition of NO production by this compound are not yet prominently available in the peer-reviewed literature and represent a key area for future research.

Experimental Protocol: Nitric Oxide Inhibition Assay in Macrophages

A standard method to assess the NO inhibitory activity of a compound involves the use of lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 246.7 cell line.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a defined period, followed by stimulation with LPS to induce iNOS expression and NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production by this compound is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be determined.

References

- 1. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound and its two metabolites in rat plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cnidilin (CAS No. 14348-22-2): A Technical Guide on its Bioactive Properties and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidilin (CAS No. 14348-22-2), a natural coumarin derivative isolated from medicinal plants such as Angelica dahurica and Cnidium officinale, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current research on this compound, detailing its known biological activities, including anti-inflammatory, antiplatelet, and neuroprotective effects. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and visualizes its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction

This compound is a furanocoumarin with the molecular formula C₁₇H₁₆O₅. Structurally, it is characterized by a psoralen backbone with methoxy and isopentenyloxy substitutions. Its presence in traditional medicinal herbs has prompted scientific inquiry into its pharmacological properties. Preliminary studies suggest that this compound possesses a range of biological activities, indicating its potential as a lead compound for the development of novel therapeutics. Notably, it has been reported to exhibit high permeability across the blood-brain barrier, making it a particularly interesting candidate for neurological applications.

Pharmacological Activities

Current research has identified several key pharmacological activities of this compound:

-

Anti-inflammatory Activity: this compound is suggested to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory cascade.

-

Antiplatelet Activity: The compound has been described as having strong antiplatelet aggregation effects.

-

Neuroprotective and Neuromodulatory Activity: this compound has been identified as a ligand for the GABA-A receptor, suggesting a role in modulating central nervous system activity and offering potential neuroprotective effects.

Quantitative Data

While detailed quantitative data on the pharmacodynamics of this compound are limited in publicly available literature, pharmacokinetic parameters in rats have been determined.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Tmax | 0.75 ± 0.29 | h |

| Cmax | 100.9 ± 21.6 | ng/mL |

| AUC(0-t) | 213.6 ± 45.8 | ng·h/mL |

| AUC(0-∞) | 225.4 ± 48.7 | ng·h/mL |

| t1/2 | 2.5 ± 0.6 | h |

Data obtained from a study involving oral administration of 24 mg/kg this compound to rats.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to investigate the biological activities of this compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the methodology to quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

4.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

4.1.2. Measurement of Nitrite Concentration

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration.

4.1.3. Cell Viability Assay

A concurrent cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Figure 1. Experimental workflow for the Nitric Oxide (NO) inhibition assay.

GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.

4.2.1. Membrane Preparation

-

Homogenize rat whole brains in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in hypotonic buffer and subject it to osmotic shock.

-

Wash the membranes repeatedly by centrifugation and resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

4.2.2. Binding Assay

-

In a 96-well plate, combine the brain membrane preparation (typically 100-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]muscimol or [³H]flunitrazepam), and varying concentrations of unlabeled this compound.

-

For total binding, wells contain only the membrane and radioligand.

-

For non-specific binding, wells contain the membrane, radioligand, and a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or diazepam).

-

Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

4.2.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log of this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for the GABA-A receptor binding assay.

Proposed Mechanisms of Action and Signaling Pathways

Based on the reported biological activities of this compound and related compounds, the following signaling pathways are proposed as potential mechanisms of action. Further research is required to definitively elucidate these pathways for this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound, particularly its inhibition of NO production, are likely mediated through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Figure 3. Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Signaling Pathway

As a GABA-A receptor ligand, this compound may exert neuroprotective effects by modulating neuronal excitability. Activation of GABA-A receptors typically leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This can be protective in conditions of excitotoxicity. Downstream signaling may involve the regulation of calcium influx and subsequent modulation of calcium-dependent enzymes and transcription factors.

Figure 4. Proposed neuroprotective mechanism of this compound via GABA-A receptor modulation.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. The available pharmacokinetic data suggest good oral bioavailability. However, there is a clear need for more extensive research to quantify its pharmacodynamic effects and to fully elucidate the underlying molecular mechanisms.

Future research should focus on:

-

Determining the IC₅₀ or Ki values of this compound for its anti-inflammatory, antiplatelet, and GABA-A receptor binding activities.

-

Investigating the specific signaling pathways modulated by this compound in platelet aggregation.

-

Exploring the downstream effects of GABA-A receptor modulation by this compound in neuronal cells.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in models of inflammation, thrombosis, and neurological disorders.

This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Properties of Cnidilin

Introduction